N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine
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Overview
Description
N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine: is a synthetic compound that combines the properties of biotin and a polyethylene glycol (PEG) linker. The compound is characterized by the presence of a biotin moiety, a Boc-protected amine, and a PEG chain. This unique structure makes it useful in various biochemical and biotechnological applications, particularly in the field of molecular biology and drug delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling with biotin: The Boc-protected amine is then coupled with biotin using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
PEGylation: The biotinylated compound is then reacted with a PEG linker, such as 4,7,10-trioxa-1,13-tridecanediamine, under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Biotinylation Reactions: The biotin moiety can participate in biotin-avidin interactions, which are widely used in biochemical assays.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Biotin-Avidin Interaction: Avidin or streptavidin in buffered solutions.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields the free amine.
Biotinylated Complexes: Formation of biotin-avidin or biotin-streptavidin complexes.
Scientific Research Applications
Chemistry:
Cross-Linking Reagent: Used in the synthesis of bioconjugates and cross-linked polymers.
Linker in Drug Delivery: The PEG linker enhances solubility and stability of drug molecules.
Biology:
Protein Labeling: Biotinylation of proteins for detection and purification.
Cell Imaging: Used in fluorescent labeling of cells for imaging studies.
Medicine:
Targeted Drug Delivery: Biotin-PEG conjugates are used for targeted delivery of therapeutics to specific cells or tissues.
Diagnostic Assays: Utilized in the development of diagnostic assays for detecting biomolecules.
Industry:
Biotechnology: Employed in the production of biotinylated enzymes and antibodies.
Pharmaceuticals: Used in the formulation of biotinylated drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine involves its ability to form stable complexes with avidin or streptavidin. The biotin moiety binds with high affinity to avidin or streptavidin, facilitating the targeted delivery of conjugated molecules. The PEG linker provides flexibility and solubility, enhancing the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
- N-Boc-ethylenediamine
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness: N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine is unique due to the presence of both biotin and PEG moieties. This combination allows for specific targeting through biotin-avidin interactions while maintaining solubility and stability through the PEG linker. This dual functionality is not commonly found in similar compounds, making it particularly valuable in targeted drug delivery and biochemical assays.
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N4O7S/c1-25(2,3)36-24(32)27-11-7-13-34-15-17-35-16-14-33-12-6-10-26-21(30)9-5-4-8-20-22-19(18-37-20)28-23(31)29-22/h19-20,22H,4-18H2,1-3H3,(H,26,30)(H,27,32)(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAFRZNOMEHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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